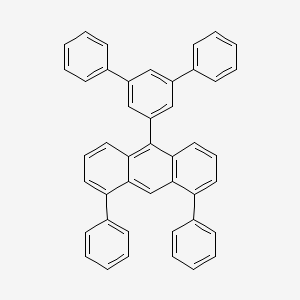

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene is a novel anthracene derivative known for its unique structural properties and high fluorescence yield. This compound has gained significant attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs) due to its excellent blue light-emitting properties .

Preparation Methods

The synthesis of 10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene typically involves a Suzuki coupling reaction. This method is preferred due to its efficiency in forming carbon-carbon bonds. The reaction conditions generally include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this reaction with continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Electrophilic substitution reactions are common, where halogenation can be achieved using reagents like bromine or chlorine under controlled conditions

Scientific Research Applications

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene has a wide range of applications in scientific research:

Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe in various biological assays.

Medicine: Research is ongoing to explore its potential in photodynamic therapy, where its light-emitting properties can be harnessed to target and destroy cancer cells.

Industry: Beyond OLEDs, it is also used in the development of organic photovoltaic cells and other optoelectronic devices

Mechanism of Action

The mechanism by which 10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of blue light. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient energy transfer and emission .

Comparison with Similar Compounds

10-(3,5-Diphenylphenyl)-1,8-diphenylanthracene can be compared with other anthracene derivatives such as:

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but has issues with crystallization in thin films.

9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission but with different substituents affecting its optical properties.

9,10-Bis(3’,5’-diphenylphenyl)anthracene: Similar to our compound but with different substituents that influence its emission properties and stability

The uniqueness of this compound lies in its combination of high fluorescence yield, thermal stability, and efficient blue light emission, making it a valuable material for advanced optoelectronic applications.

Properties

CAS No. |

872714-32-4 |

|---|---|

Molecular Formula |

C44H30 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

10-(3,5-diphenylphenyl)-1,8-diphenylanthracene |

InChI |

InChI=1S/C44H30/c1-5-15-31(16-6-1)35-27-36(32-17-7-2-8-18-32)29-37(28-35)44-40-25-13-23-38(33-19-9-3-10-20-33)42(40)30-43-39(24-14-26-41(43)44)34-21-11-4-12-22-34/h1-30H |

InChI Key |

GEZAOELVIUFQDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C(C4=C(C=C32)C(=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)

![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)

![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)

![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)

![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)

![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)